molecular formula C20H18N4O2 B2870065 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 2108347-82-4

3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

Cat. No. B2870065
CAS RN: 2108347-82-4
M. Wt: 346.39
InChI Key: LPEVVYLNHBRXFF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indole, a carbonyl group, a phenyl group, and a triazolo-oxazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The indole and phenyl groups are aromatic, meaning they have a ring structure with alternating single and double bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carbonyl group could make it polar, and the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Indole derivatives have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-20(23-11-10-14-6-4-5-9-16(14)23)19-17-13-26-18(12-24(17)22-21-19)15-7-2-1-3-8-15/h1-9,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEVVYLNHBRXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C4COC(CN4N=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine

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